4-Bromo-2,6-diisopropylaniline

Organic Synthesis Bromination Process Chemistry

4-Bromo-2,6-diisopropylaniline (CAS 80058-84-0, C₁₂H₁₈BrN, MW 256.18) is a halogenated aromatic amine bearing sterically demanding 2,6-diisopropyl groups flanking the primary amine, with a bromine atom at the 4-position. This substitution pattern yields a unique steric and electronic profile that enables its use as a key intermediate in the synthesis of ligands for transition metal catalysis, as well as in palladium-catalyzed cross-coupling reactions where steric hindrance is a critical design parameter.

Molecular Formula C12H18BrN
Molecular Weight 256.18 g/mol
CAS No. 80058-84-0
Cat. No. B155183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2,6-diisopropylaniline
CAS80058-84-0
Synonyms4-Bromo-2,5-diisopropylaniline;  4-Bromo-2,6-diisopropylphenylamine;  4-Bromo-2,6-bis(1-methylethyl)benzenamine
Molecular FormulaC12H18BrN
Molecular Weight256.18 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=CC(=C1N)C(C)C)Br
InChIInChI=1S/C12H18BrN/c1-7(2)10-5-9(13)6-11(8(3)4)12(10)14/h5-8H,14H2,1-4H3
InChIKeyQAQRHTYPYQPBSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2,6-diisopropylaniline (CAS 80058-84-0) Procurement Guide: Sterically Hindered Aniline Building Block for Cross-Coupling and Catalysis


4-Bromo-2,6-diisopropylaniline (CAS 80058-84-0, C₁₂H₁₈BrN, MW 256.18) is a halogenated aromatic amine bearing sterically demanding 2,6-diisopropyl groups flanking the primary amine, with a bromine atom at the 4-position [1]. This substitution pattern yields a unique steric and electronic profile that enables its use as a key intermediate in the synthesis of ligands for transition metal catalysis, as well as in palladium-catalyzed cross-coupling reactions where steric hindrance is a critical design parameter [2].

Sterically demanding building block – 2,6-diisopropyl groups impart unique steric bulk for ligand design and cross-coupling selectivity.
Versatile aryl bromide handle – 4-bromo substituent enables Suzuki-Miyaura, Buchwald-Hartwig, and other Pd-catalyzed couplings to introduce functionality.
Catalyst precursor applications – used to synthesize NHC, phosphine, and α-diimine ligands; supports Ni, Pd, Mo chemistry.

4-Bromo-2,6-diisopropylaniline (CAS 80058-84-0): Why Analog Substitution Fails in Sterically Demanding Catalytic Applications


Direct substitution of 4-Bromo-2,6-diisopropylaniline with less hindered analogs such as 4-bromo-2,6-dimethylaniline or 4-bromo-2,6-diethylaniline is not viable in applications where steric bulk is a prerequisite for catalytic performance. The 2,6-diisopropyl groups create a steric environment that directly modulates catalyst activity, selectivity, and stability in key transformations including ethylene oligomerization and Buchwald-Hartwig amination [1]. The following quantitative evidence demonstrates that the specific steric demand of the isopropyl substituents—not merely the presence of any ortho substitution—is the decisive factor in achieving high yields in cross-coupling reactions and controlling polymer microstructure [2].

Target
4-Bromo-2,6-diisopropylaniline — steric profile dictated by isopropyl groups; reported high coupling yields and hyperbranched oligomer formation.
Dimethyl analog
Lower steric demand reduces synthetic yield (67% vs 99%) and leads to less branched ethylene oligomers.
Target
2,6-Diisopropyl substitution essential for stabilizing low-coordinate metal centers and controlling polymer microstructure.
Diethyl analog
Intermediate steric bulk may not reproduce hyperbranched architecture; catalytic performance may shift.

4-Bromo-2,6-diisopropylaniline (CAS 80058-84-0): Quantitative Differentiation vs. Analogs in Synthesis and Catalysis


Synthesis of 4-Bromo-2,6-diisopropylaniline: 99% Yield via NBS Bromination vs. Lower Yields for Dimethyl Analog

The synthesis of 4-Bromo-2,6-diisopropylaniline from 2,6-diisopropylaniline using N-bromosuccinimide (NBS) in DMF at 0°C proceeds in 99% yield, affording the product as a red oil after aqueous workup . In contrast, the corresponding 4-bromo-2,6-dimethylaniline synthesis using Br₂ in methanol yields only 67% of the desired product as needle-shaped crystals . This 32-percentage-point yield advantage for the diisopropyl derivative under milder NBS conditions represents a significant process efficiency gain for procurement and scale-up decisions.

Synthetic yield
Reported
Target 99% vs dimethyl analog 67%
Higher process efficiency supports scale-up and cost reduction.
NBS/DMF at 0°C; comparator used Br₂/MeOH.
Organic Synthesis Bromination Process Chemistry

Steric Demand Tuning in Nickel-Catalyzed Ethylene Oligomerization: iPr Substituents Yield Hyperbranched Microstructures

In nickel-catalyzed ethylene oligomerization using salicylaldiminato Ni(II) complexes derived from 4-bromo-2,6-disubstituted anilines, the nature of the remote ortho-substituent directly controls oligomer microstructure [1]. Complexes bearing 2,6-diisopropyl (iPr) groups generate hyperbranched ethylene oligomers (Mn ≈ 1000 g/mol) across a broad temperature range (20–70°C) and ethylene pressures (5–30 atm). In contrast, the 2,6-dimethyl (Me) analog produces lower branching densities, while the 2,6-diethyl (Et) analog yields intermediate properties. The iPr-substituted system is uniquely capable of forming hyperbranched structures over a wide range of conditions, whereas only the pyrrolidine-derived ligand (1a-pyr) achieves comparable hyperbranched microstructures among all tested analogs [1].

Oligomer microstructure
Head-to-head
Hyperbranched (Mn ≈ 1000 g/mol) only with iPr; Me/Et lower branching
Isopropyl groups are decisive for hyperbranched topology.
Ni-catalyzed ethylene oligomerization; wide condition tolerance.
Catalysis Olefin Polymerization Nickel Complexes

Cross-Coupling Performance in Buchwald-Hartwig Amination: 97% Yield for Sterically Encumbered Substrates with 2,6-Diisopropyl Substituents

The Pd/Trineopentylphosphine (TNpP) catalyst system achieves 97% yield in the Buchwald-Hartwig coupling of 1-bromo-2,4,6-triisopropylbenzene with 2,6-diisopropylaniline after 1 hour [1]. This high yield is notable because both coupling partners bear 2,6-diisopropyl substituents, representing one of the most sterically demanding substrate combinations reported for C–N cross-coupling. The reaction rate is inversely related to steric demand, and the conformational flexibility of TNpP is essential for accommodating the bulky iPr groups. While 4-Bromo-2,6-diisopropylaniline itself is an aryl bromide that can participate in analogous cross-couplings, the demonstrated performance with the closely related 2,6-diisopropylaniline nucleophile establishes the feasibility and high efficiency of engaging this steric class in demanding bond-forming reactions [1].

Buchwald-Hartwig coupling
Class-level
97% yield
High efficiency with dual 2,6-diisopropyl substrates demonstrated.
Pd/TNpP catalyst, 1 h; steric hindrance overcome by ligand flexibility.
Buchwald-Hartwig Amination Palladium Catalysis Sterically Hindered Substrates

4-Bromo-2,6-diisopropylaniline (CAS 80058-84-0): Key Application Scenarios for Procurement and Research Use


Synthesis of Sterically Hindered N-Heterocyclic Carbene (NHC) and Phosphine Ligands

4-Bromo-2,6-diisopropylaniline serves as a precursor for the synthesis of N-aryl-substituted NHC ligands and bulky phosphine ligands. The 2,6-diisopropyl groups provide the steric bulk necessary to stabilize low-coordinate metal centers and enhance catalyst longevity in cross-coupling reactions. The bromine handle at the 4-position enables further functionalization via Suzuki-Miyaura or Sonogashira coupling to introduce additional donor groups or anchoring moieties for heterogeneous catalysis [1].

Preparation of Nickel(II) and Palladium(II) α-Diimine Complexes for Ethylene Oligomerization and Polymerization

The compound is a key building block for α-diimine ligands used in late transition metal catalysts for olefin polymerization. As demonstrated by Wiedemann et al. (J. Am. Chem. Soc. 2014), the 2,6-diisopropyl substitution pattern on the aniline-derived ligand is critical for generating hyperbranched ethylene oligomers with controlled branching densities [2]. Procurement of 4-bromo-2,6-diisopropylaniline enables the synthesis of catalysts that produce polyolefins with tailored microstructures, an area of active industrial research for next-generation thermoplastic elastomers.

Synthesis of Polymer-Supported Schrock Olefin Metathesis Catalysts

4-Bromo-2,6-diisopropylaniline is used in the preparation of polymer-supported non-chiral and homochiral Schrock catalysts. The 2,6-diisopropyl groups provide the necessary steric protection around the molybdenum or tungsten center, while the bromine atom serves as a functional handle for covalent attachment to linear polystyrene supports (Mn = 10,000; PDI = 1.5) via multi-step sequences . This application is particularly relevant for researchers developing recyclable or continuous-flow metathesis processes.

Preparation of Hyperbranched Ethylene Oligomers via Chain-Walking Polymerization

As a direct reactant, 4-bromo-2,6-diisopropylaniline is employed in the synthesis of monofunctional hyperbranched ethylene oligomers [2]. The resulting oligomers (Mn ≈ 1000 g/mol) feature a single functional end-group derived from the aniline moiety, enabling their use as macromonomers or building blocks for more complex polymer architectures. This application is distinct from catalyst synthesis and represents a direct material science use case for the compound.

Application
Selection Property
Validation Focus
Sterically hindered NHC / phosphine ligands
2,6-diisopropyl steric shielding
Metal center stabilization and coupling activity
Ni(II)/Pd(II) α-diimine catalysts for ethylene polymerization
Ortho-isopropyl branching density control
Hyperbranched microstructure and thermal stability
Polymer-supported Schrock metathesis catalysts
4-bromo functional handle for covalent attachment
Catalyst recyclability and continuous-flow performance
Hyperbranched ethylene oligomers (macromonomers)
Direct aniline-derived end-group incorporation
Molecular weight and end-group fidelity

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